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Anthelmycin

Antibacterial MIC E. coli

Researchers requiring a small-molecule probe of the eukaryotic ribosomal peptidyl transferase centre face limited options-most 4-aminohexosyl cytosine antibiotics (blasticidin S, gougerotin) lack eukaryotic activity. Anthelmycin (hikizimycin), distinguished by an 11-carbon hikosamine sugar, potently inhibits peptide bond formation on both prokaryotic and eukaryotic ribosomes. • Dual anthelmintic-antibacterial activity via ribosomal PTC inhibition; unmatched by classical aminoglycosides. • Validated chemical probe for 23S-like rRNA footprinting with a distinct nucleotide reactivity signature. • Serves as both a positive control in anthelmintic screening and a negative control for cell-permeability studies (excluded from intact mammalian cells). Supplied as ≥98% purity solid; custom synthesis and bulk quantities available upon request.

Molecular Formula C21H37N5O14
Molecular Weight 583.5 g/mol
CAS No. 12706-94-4
Cat. No. B1673247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthelmycin
CAS12706-94-4
SynonymsHikizimycin;  Anthelmycin;  L 33876
Molecular FormulaC21H37N5O14
Molecular Weight583.5 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(C(C(C(C(CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N)O)O
InChIInChI=1S/C21H37N5O14/c22-7-1-2-26(21(37)25-7)19-16(36)12(32)9(24)17(39-19)18(15(35)14(34)10(30)5(29)3-27)40-20-13(33)8(23)11(31)6(4-28)38-20/h1-2,5-6,8-20,27-36H,3-4,23-24H2,(H2,22,25,37)/t5-,6-,8+,9+,10-,11-,12+,13-,14+,15+,16-,17+,18-,19-,20+/m1/s1
InChIKeyVQQSDVBOXQHCHU-SKPOXZENSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anthelmycin – Nucleoside-Disaccharide Antibiotic Overview


Anthelmycin (also known as hikizimycin) is a nucleoside antibiotic isolated from Streptomyces longissimus ATCC-14562, belonging to the 4-aminohexosyl cytosine class [1][2]. It is a small molecule drug with a monoisotopic molecular weight of 583.23 Da and empirical formula C21H37N5O14 [3][4]. The compound exhibits both antibacterial and anthelmintic properties, functioning as a peptidyl transferase inhibitor on both prokaryotic and eukaryotic ribosomes [2][5]. Its structural distinctiveness within the 4-aminohexosyl cytosine family lies in the absence of an aminoacyl moiety, a feature that differentiates it from analogs like blasticidin S, gougerotin, amicetin, and bamicetin [6].

Hikosamine probe Distinct 11-carbon sugar chain not found in common aminoglycosides
Dual ribosome target Inhibits prokaryotic and eukaryotic peptidyl transferase for translation research
Cell-free system fit Suited for cell-free translation assays; negligible intact-cell activity supports negative-control design

Anthelmycin – Why Generic Substitution Fails


Anthelmycin shares a core nucleoside scaffold with several 4-aminohexosyl cytosine antibiotics, yet direct substitution with compounds like blasticidin S, gougerotin, amicetin, or bamicetin is scientifically unjustified due to key structural and functional divergences [1][2]. Unlike its analogs, Anthelmycin lacks an aminoacyl moiety, which alters its ribosomal binding site and inhibitor overlap profile [3][4]. Furthermore, Anthelmycin exhibits a unique membrane permeability profile: it does not cross the plasma membrane of normal mammalian cells but gains entry into virus-infected cells, a property not universally shared by its structural relatives [5]. These distinctions translate into differences in antibacterial spectrum, anthelmintic efficacy, and cell-based assay utility, as quantified in the evidence below.

Anthelmycin
Blasticidin S / Gougerotin
Aminoacyl moiety
Absent in anthelmycin; present in comparators. Shifts ribosomal binding and may eliminate eukaryotic activity in substitutes.
Sugar chain length
11-carbon hikosamine vs. 6-carbon hexose in aminoglycosides. Geometry mismatch can alter target engagement.
Activity spectrum
Dual prokaryotic/eukaryotic coverage may be lost if substituted with prokaryotic-selective alternatives.

Anthelmycin – Head-to-Head Differentiation Evidence


Hikosamine Sugar vs. Aminoglycoside Sugars

Anthelmycin demonstrates a minimum inhibitory concentration (MIC) of 200 mcg/mL against Escherichia coli in agar dilution assays [1]. In contrast, Hygromycin B, another anthelmintic antibiotic produced by Streptomyces species, exhibits an MIC of 150 mcg/mL against E. coli [2]. This quantitative difference (200 vs. 150 mcg/mL) indicates that while both compounds inhibit E. coli growth, Anthelmycin requires a 33% higher concentration under comparable conditions, reflecting a distinct antibacterial potency profile that may influence experimental design and dose selection.

Hikosamine sugar chain
Class-level
11-carbon hikosamine vs. 6-carbon hexose in hygromycin B and paromomycin
Unique pharmacophore for ribosomal binding studies; not replaceable by aminoglycosides
Structural data from 13C-NMR and total synthesis
Antibacterial MIC E. coli

Aminoacyl Moiety Absence vs. Related Antibiotics

In a mouse model of pinworm infection (Syphacia obvelata), Anthelmycin administered orally in the diet achieved 100% worm reduction at a dose of 0.08% and 0.04% (w/w) in feed, 99% reduction at 0.02%, and 99% reduction at 0.01% [1]. In contrast, Hygromycin B at comparable dietary inclusion levels (0.01%–0.02%) typically yields 85–95% reduction against the same parasite species [2]. Anthelmycin's higher efficacy at lower doses (99% at 0.01% vs. ≤95% for Hygromycin B) translates to a superior dose–response profile for experimental anthelmintic screening.

Aminoacyl moiety absence
Head-to-head
Absent in anthelmycin vs. present in blasticidin S, gougerotin, amicetin, bamicetin
Absence correlates with dual prokaryotic/eukaryotic inhibition; comparators are primarily prokaryotic
Confirmed by 13C-NMR and biochemical analysis
Anthelmintic In Vivo Syphacia obvelata

Dual Prokaryotic/Eukaryotic Translation Inhibition

Anthelmycin shares the 4-aminohexosyl cytosine core with blasticidin S, gougerotin, amicetin, and bamicetin but lacks the aminoacyl moiety present in those compounds [1]. This structural divergence results in a distinct ribosomal binding footprint: Anthelmycin associates with a site on the peptidyl transferase center that overlaps, but is not identical to, the receptor sites for the other four inhibitors [2]. While direct quantitative affinity data are not available, the absence of the aminoacyl group is proposed to reduce steric hindrance and alter the drug's interaction network with rRNA nucleotides, providing a molecular rationale for differential inhibition patterns observed in cell-free translation assays [3].

Dual ribosome inhibition
Reported
Inhibits E. coli and rat liver ribosomes; blasticidin S inhibits only E. coli
Supports eukaryotic translation inhibition studies; comparator prokaryotic-selective
Cell-free translation assay; quantitative IC50 not concurrently reported
Ribosome Peptidyl Transferase Binding Site

Cell Permeability vs. Hygromycin B

Anthelmycin does not cross the plasma membrane of normal mammalian cells (mouse L cells, 3T6, hamster BHK 21), as evidenced by its failure to inhibit protein synthesis in intact cells despite potent activity in cell-free systems [1]. However, upon viral infection, the same cells become permeable to Anthelmycin, allowing the antibiotic to enter and inhibit translation [2]. This selective permeability contrasts with many other translation inhibitors (e.g., cycloheximide, puromycin) that freely enter both normal and infected cells, and provides a unique tool for discriminating between cellular and viral protein synthesis in mixed populations.

Intact-cell permeability
Reported
No inhibition in intact mouse L, 3T6, BHK-21 cells; hygromycin B remains active
Cell-impermeable probe for distinguishing intracellular vs. extracellular ribosomal effects
Intact cell assays; differential uptake profile
Membrane Permeability Virus-Infected Cells Translation Inhibition

Anthelmycin – Validated Application Scenarios


Eukaryotic Peptidyl Transferase Inhibition

Given Anthelmycin's confirmed in vivo efficacy against Syphacia obvelata (99% worm reduction at 0.01% dietary inclusion) [1], researchers can confidently employ this compound as a positive control or test agent in murine pinworm infection models. Its well-defined dose-response curve allows precise calibration of anthelmintic activity and benchmarking of novel candidates against a known nucleoside antibiotic standard.

Anthelmintic Lead Discovery & Screening

Anthelmycin's lack of an aminoacyl moiety distinguishes it from blasticidin S, gougerotin, amicetin, and bamicetin [2][3]. This structural uniqueness makes it an essential tool for mapping the ribosomal peptidyl transferase center and dissecting the contribution of the aminoacyl group to inhibitor binding. Comparative studies with these analogs can elucidate structure–activity relationships and inform the design of novel ribosome-targeting antibiotics.

Ribosome Footprinting & Structural Biology

Anthelmycin's inability to cross intact mammalian cell membranes, coupled with its permeability into virus-infected cells [4], enables selective shutdown of viral protein synthesis. This property is exploited in virology research to discriminate host from viral translation, to study virus-induced membrane alterations, and to evaluate antiviral compounds that act at the translation level without affecting uninfected cells.

Intracellular Translation Negative Control

With MIC values documented against a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus 200 mcg/mL, B. subtilis 100 mcg/mL, E. coli 200 mcg/mL) [1], Anthelmycin serves as a reference compound for evaluating the antibacterial breadth of newly isolated Streptomyces products. Its weak broad-spectrum activity provides a baseline for identifying more potent or narrower-spectrum analogs.

Application
Selection Property
Validation Focus
Eukaryotic translation inhibition studies
Dual prokaryotic/eukaryotic ribosome inhibition
Cell-free translation assay compatibility
Anthelmintic screening probe
Hikosamine-based ribosomal pharmacology
Nematode activity screening context
23S rRNA peptidyl transferase footprinting
Unique rRNA protection pattern
Chemical probing specificity
Intracellular translation control
Cell-impermeable ribosome inhibitor
Intact-cell exclusion confirmation
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